molecular formula C16H20N2O8 B13853920 rel-(3R,5S)-1-(Methyl-d3)-2-oxo-5-(3-pyridinyl)-3-pyrrolidinyl ss-D-Glucopyranosiduronic Acid; rac-trans-3'-(Hydroxycotinine-d3)-O-glucuronide

rel-(3R,5S)-1-(Methyl-d3)-2-oxo-5-(3-pyridinyl)-3-pyrrolidinyl ss-D-Glucopyranosiduronic Acid; rac-trans-3'-(Hydroxycotinine-d3)-O-glucuronide

Cat. No.: B13853920
M. Wt: 371.36 g/mol
InChI Key: WALNNKZUGHYSCT-XPPCHLSYSA-N
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Description

rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide (mixture of diastereomers): is a stable isotope-labeled metabolite of nicotine. It is a compound of interest in various fields of scientific research, particularly in the study of nicotine metabolism and its effects on the human body. The compound has a molecular formula of C16H17D3N2O8 and a molecular weight of 371.36 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves multiple steps, starting from nicotine. The process typically includes the hydroxylation of cotinine followed by glucuronidation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired diastereomers .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling stable isotopes and conducting complex organic syntheses. The production process is designed to ensure high purity and yield of the final product, which is essential for its use in research applications .

Chemical Reactions Analysis

Types of Reactions: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is widely used in scientific research due to its stable isotope labeling and relevance to nicotine metabolism. Some of its applications include:

Mechanism of Action

The mechanism of action of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide involves its role as a metabolite of nicotine. It is formed through the hydroxylation of cotinine followed by glucuronidation. The compound interacts with various enzymes and receptors in the body, influencing the metabolic pathways of nicotine. The molecular targets and pathways involved include cytochrome P450 enzymes and glucuronosyltransferases, which play crucial roles in the biotransformation of nicotine .

Comparison with Similar Compounds

Uniqueness: rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms in the compound provide a distinct advantage in mass spectrometry, allowing for precise quantification and analysis of nicotine metabolism .

Properties

Molecular Formula

C16H20N2O8

Molecular Weight

371.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1/i1D3

InChI Key

WALNNKZUGHYSCT-XPPCHLSYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3

Origin of Product

United States

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